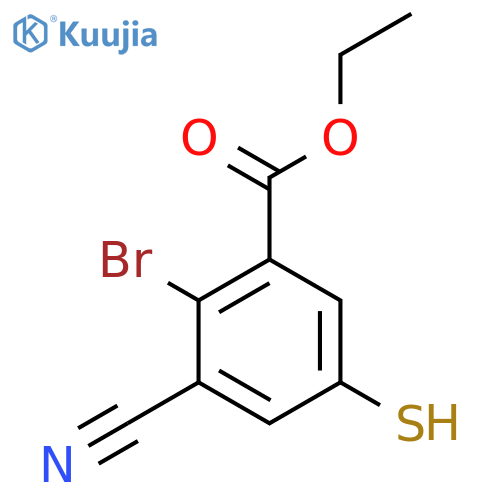Cas no 1805248-56-9 (Ethyl 2-bromo-3-cyano-5-mercaptobenzoate)

1805248-56-9 structure
商品名:Ethyl 2-bromo-3-cyano-5-mercaptobenzoate
CAS番号:1805248-56-9
MF:C10H8BrNO2S
メガワット:286.145020484924
CID:4948520
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-3-cyano-5-mercaptobenzoate
-
- インチ: 1S/C10H8BrNO2S/c1-2-14-10(13)8-4-7(15)3-6(5-12)9(8)11/h3-4,15H,2H2,1H3
- InChIKey: QKCBLGBFKCFAHP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CC(=CC=1C(=O)OCC)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 51.1
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016892-1g |
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate |
1805248-56-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 | |
| Alichem | A015016892-500mg |
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate |
1805248-56-9 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
| Alichem | A015016892-250mg |
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate |
1805248-56-9 | 97% | 250mg |
470.40 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-5-mercaptobenzoate 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
1805248-56-9 (Ethyl 2-bromo-3-cyano-5-mercaptobenzoate) 関連製品
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 13769-43-2(potassium metavanadate)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
